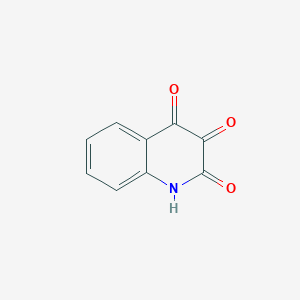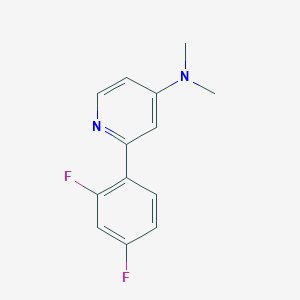
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE
Descripción general
Descripción
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its applications in various fields, including dye manufacturing, pharmaceuticals, and as an analytical reagent. Its unique structure, featuring both amino and hydroxy functional groups, contributes to its diverse chemical reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE typically involves the nitration of anthraquinone followed by reduction and subsequent hydrolysis. The nitration process introduces a nitro group, which is then reduced to an amino group. The hydrolysis step introduces the hydroxy group at the desired position.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions typically convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, while alkylation can be achieved using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. These actions contribute to its potential anticancer and antimicrobial properties .
Comparación Con Compuestos Similares
- 1-amino-9,10-anthracenedione
- 1,4-diamino-9,10-anthracenedione
- 1-amino-4-hydroxy-9,10-anthracenedione
Comparison: Compared to its analogs, 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE exhibits unique reactivity due to the presence of both amino and hydroxy groups. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, its specific substitution pattern enhances its biological activity, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H9NO3 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2 |
Clave InChI |
WBBFBHOZKCHJHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2-oxoethyl)cyclohexyl]acetamide](/img/structure/B8747993.png)
![{[3-(Trifluoromethoxy)phenyl]methyl}boronic acid](/img/structure/B8748002.png)
![(3R,3aR)-rel-2-acetyl-3,3a,4,5-tetrahydro-3-(4-methoxyphenyl)-8-methoxy-2H-benz[g]indazole](/img/structure/B8748003.png)

![ethyl 1'H-[1,3'-bipyrrole]-2'-carboxylate](/img/structure/B8748020.png)




